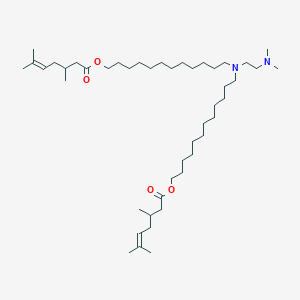
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its long aliphatic chains and multiple functional groups, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate) typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through a series of reactions involving amines and alkenes. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism by which ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.
相似化合物的比较
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(3,6-dimethylhept-5-enoate): can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include long-chain aliphatic amines and esters.
Uniqueness: The presence of multiple functional groups and long aliphatic chains makes this compound particularly versatile and valuable for various applications.
属性
分子式 |
C46H88N2O4 |
|---|---|
分子量 |
733.2 g/mol |
IUPAC 名称 |
12-[2-(dimethylamino)ethyl-[12-(3,6-dimethylhept-5-enoyloxy)dodecyl]amino]dodecyl 3,6-dimethylhept-5-enoate |
InChI |
InChI=1S/C46H88N2O4/c1-41(2)29-31-43(5)39-45(49)51-37-27-23-19-15-11-9-13-17-21-25-33-48(36-35-47(7)8)34-26-22-18-14-10-12-16-20-24-28-38-52-46(50)40-44(6)32-30-42(3)4/h29-30,43-44H,9-28,31-40H2,1-8H3 |
InChI 键 |
YJFBBTBMFQHKQL-UHFFFAOYSA-N |
规范 SMILES |
CC(CC=C(C)C)CC(=O)OCCCCCCCCCCCCN(CCCCCCCCCCCCOC(=O)CC(C)CC=C(C)C)CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


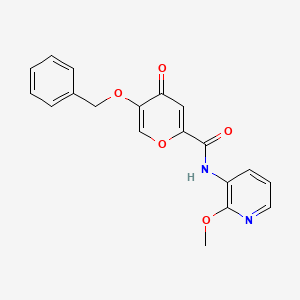
![isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15281763.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281764.png)
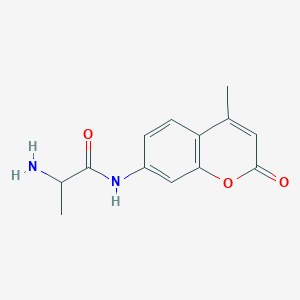
![6-(2,2-Diphenylethyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281785.png)
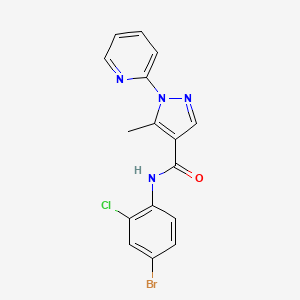
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B15281797.png)

![8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B15281805.png)
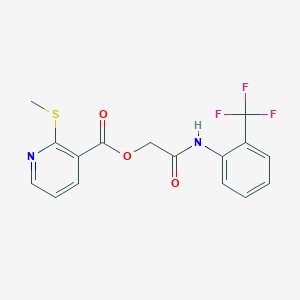
![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281820.png)
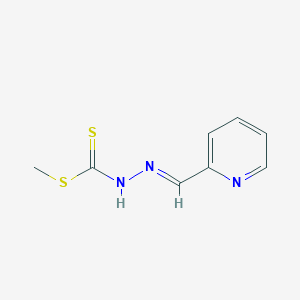
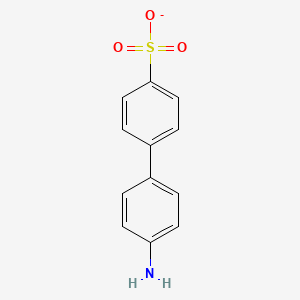
![6-methyl-4-[4-(4-phenyl-1-piperazinyl)butyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B15281844.png)
